

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LY-295501

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Compound of Interest

Compound Name: LY-295501

Cat. No.: B1209644

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Introduction

LY-295501, also known as ILX-295501, is a novel diarylsulfonylurea (DSU) compound that has demonstrated significant antitumor activity in both preclinical and early clinical settings. As a member of this distinct class of cytotoxic agents, **LY-295501** has been investigated for its potential in treating various solid malignancies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **LY-295501**, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics

The pharmacokinetic profile of **LY-295501** has been characterized in a Phase I clinical trial involving patients with advanced solid malignancies. The study revealed key parameters governing its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of LY-295501 in Humans

Parameter	Value (Mean \pm SD)	Unit	Description
Time to Peak Plasma Concentration (Tmax)	6.02	hours	Time to reach the maximum observed plasma concentration following oral administration.[1]
Peak Plasma Concentration (Cmax)	Dose-proportional	ng/mL	The maximum observed plasma concentration of the drug.
Apparent Volume of Distribution at Steady State (Vss/F)	8.02 \pm 14.08	Liters	A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.
Apparent Total Body Clearance (CLt/F)	0.036 \pm 0.116	Liters/hour	The rate at which the drug is cleared from the body.[1]
Initial Drug Distribution Half-life (t1/2 α)	2.1 \pm 7.0	minutes	The half-life of the initial rapid phase of drug distribution.
Terminal Elimination Half-life (t1/2 β)	150.6 \pm 80.2	hours	The half-life of the terminal, slower phase of drug elimination.[1]

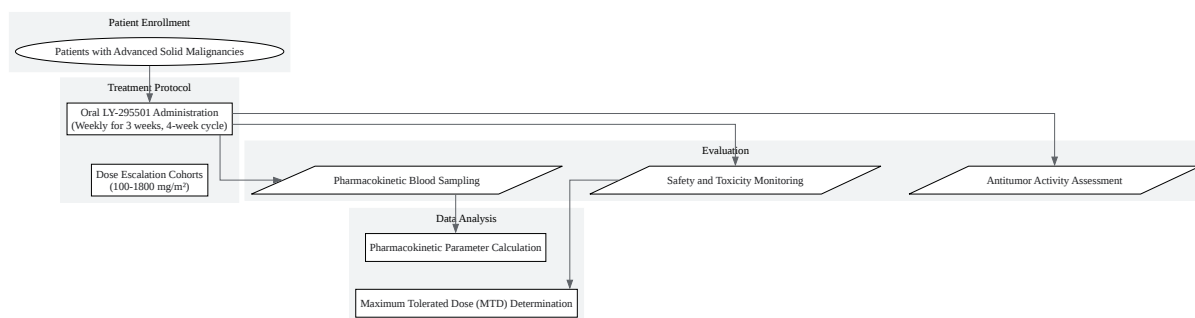
Experimental Protocols

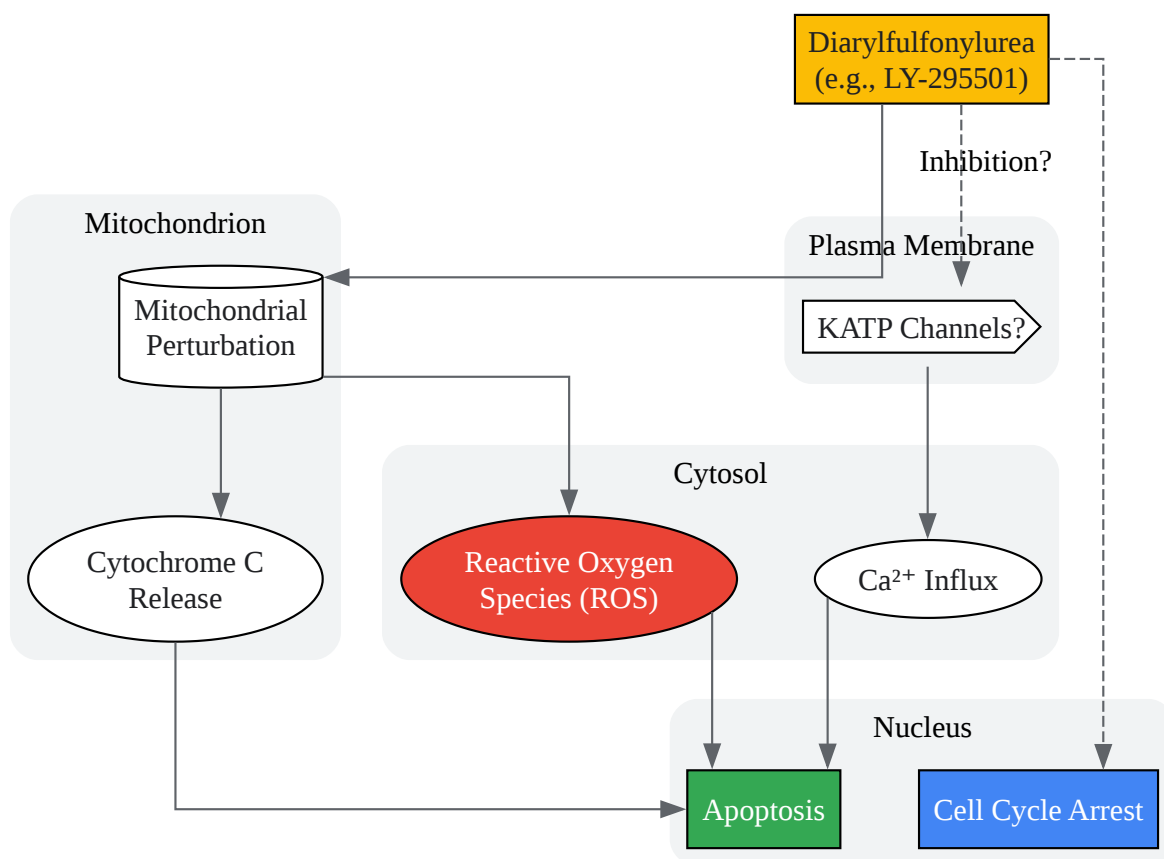
Phase I Clinical Trial and Pharmacokinetic Analysis

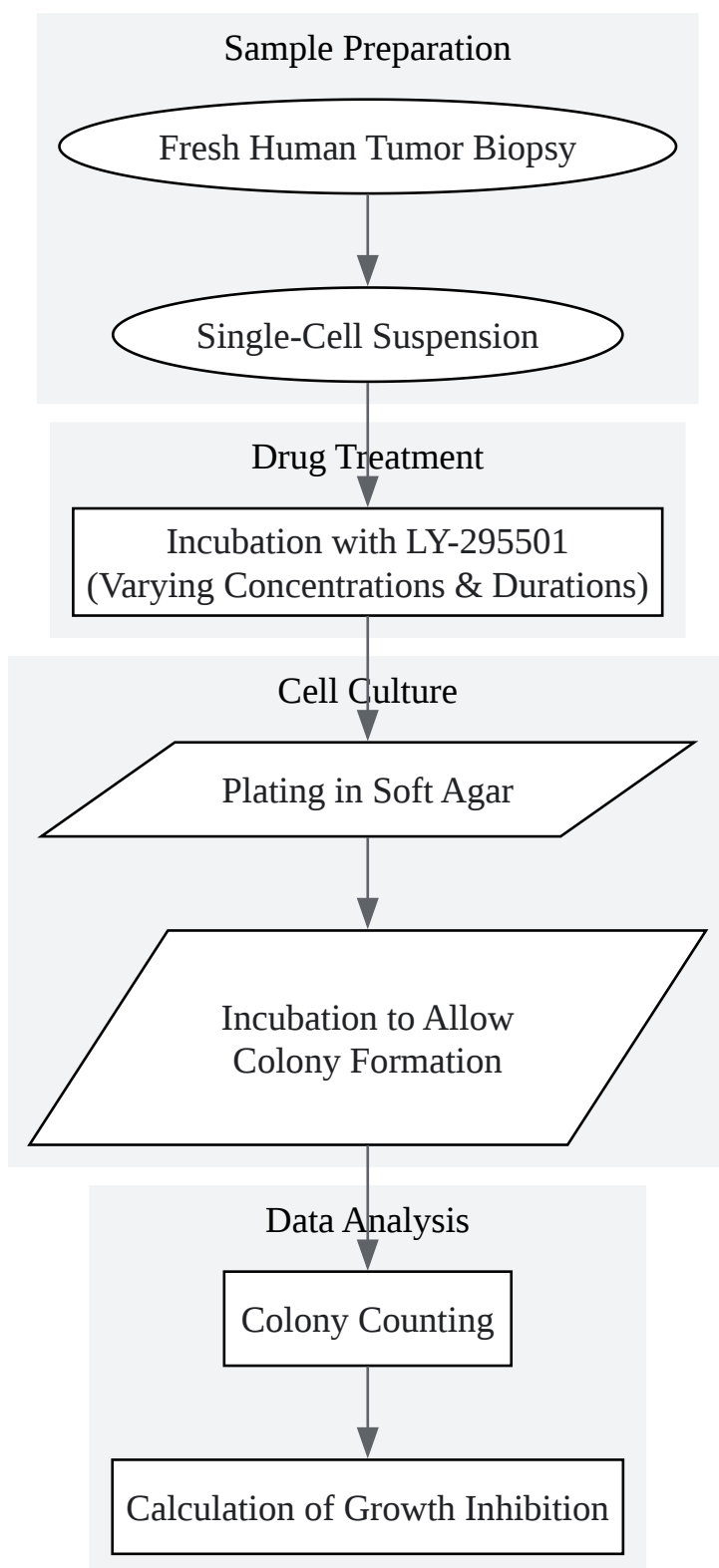
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered **LY-295501** in patients with advanced solid malignancies.

- **Study Design:** Patients received **LY-295501** weekly for three weeks, followed by a one-week rest period (a 4-week cycle). Doses were escalated in cohorts of patients.
- **Patient Population:** The study enrolled 49 patients with various advanced solid tumors.
- **Dosing Regimens:** Initial doses ranged from 100 to 1800 mg/m². The MTD was determined to be 1000 mg/m².
- **Pharmacokinetic Sampling:** Blood samples were collected at predetermined time points after drug administration to measure plasma concentrations of **LY-295501**.
- **Analytical Method:** A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method was likely used for the quantification of **LY-295501** in plasma samples, a standard practice for such clinical trials.

Experimental Workflow: Phase I Clinical Trial







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References

- 1. Effects of Sulfonylureas on Tumor Growth: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
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